![molecular formula C13H14N8OS B12168728 1-(tetrazolo[1,5-b]pyridazin-6-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B12168728.png)

1-(tetrazolo[1,5-b]pyridazin-6-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

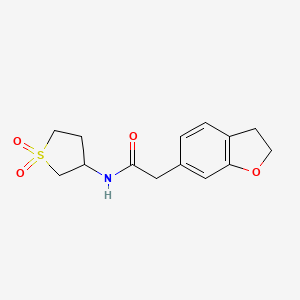

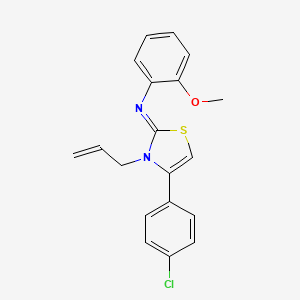

1-(Tetrazolo[1,5-b]pyridazin-6-yl)-N-(thiazol-2-yl)piperidin-4-carboxamid ist eine komplexe organische Verbindung, die eine einzigartige Kombination aus Tetrazol-, Pyridazin-, Thiazol- und Piperidin-Einheiten aufweist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(Tetrazolo[1,5-b]pyridazin-6-yl)-N-(thiazol-2-yl)piperidin-4-carboxamid umfasst typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung des Tetrazolo[1,5-b]pyridazin-Kerns, gefolgt von der Einführung der Piperidin- und Thiazolgruppen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Hydrazin, Thionylchlorid und verschiedene Amine. Die Reaktionsbedingungen beinhalten häufig das Erhitzen unter Rückfluss und die Verwendung inerter Atmosphären, um Oxidation zu verhindern .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, ist entscheidend, um Ausbeute und Reinheit zu maximieren. Durchflussreaktoren und automatisierte Syntheseplattformen können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tetrazolo[1,5-b]pyridazin-6-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrazolo[1,5-b]pyridazine core, followed by the introduction of the piperidine and thiazole groups. Common reagents used in these reactions include hydrazine, thionyl chloride, and various amines. The reaction conditions often involve heating under reflux and the use of inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-(Tetrazolo[1,5-b]pyridazin-6-yl)-N-(thiazol-2-yl)piperidin-4-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können an den Piperidin- oder Thiazolringen auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln durchgeführt.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid; normalerweise unter wasserfreien Bedingungen durchgeführt.

Substitution: Halogenierte Reagenzien, Nucleophile; oft in polaren aprotischen Lösungsmitteln durchgeführt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu entsprechenden Oxiden führen, während Reduktion Amine oder Alkohole erzeugen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, wodurch die Vielseitigkeit der Verbindung erhöht wird .

Wissenschaftliche Forschungsanwendungen

1-(Tetrazolo[1,5-b]pyridazin-6-yl)-N-(thiazol-2-yl)piperidin-4-carboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Potenzielles Einsatzgebiet als Pharmakophor im Wirkstoffdesign aufgrund seiner einzigartigen strukturellen Merkmale.

Materialwissenschaften: Verwendung bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften.

Biologische Studien: Untersucht auf seine potenziellen biologischen Aktivitäten, darunter antimikrobielle und Antikrebsaktivitäten.

Industrielle Anwendungen: Einsatz bei der Synthese von fortschrittlichen Materialien und als Baustein für komplexere Moleküle.

Wirkmechanismus

Der Wirkmechanismus von 1-(Tetrazolo[1,5-b]pyridazin-6-yl)-N-(thiazol-2-yl)piperidin-4-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Die beteiligten Wege können die Hemmung der Enzymaktivität, die Störung zellulärer Prozesse oder die Beeinträchtigung von Signaltransduktionswegen umfassen.

Wirkmechanismus

The mechanism of action of 1-(tetrazolo[1,5-b]pyridazin-6-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interference with signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidin-4-carboxamid: Fehlt die Thiazolgruppe, was sich auf die biologische Aktivität auswirken kann.

N-(Thiazol-2-yl)piperidin-4-carboxamid: Enthält nicht die Tetrazolo[1,5-b]pyridazin-Einheit, was möglicherweise die chemischen Eigenschaften verändert.

1-(Tetrazolo[1,5-b]pyridazin-6-yl)-N-(thiazol-2-yl)acetamid: Ähnliche Struktur, jedoch mit einer Acetamidgruppe anstelle eines Piperidinrings.

Einzigartigkeit

1-(Tetrazolo[1,5-b]pyridazin-6-yl)-N-(thiazol-2-yl)piperidin-4-carboxamid ist einzigartig durch seine Kombination aus Tetrazol-, Pyridazin-, Thiazol- und Piperidin-Einheiten. Diese strukturelle Vielfalt verleiht ihm besondere chemische und biologische Eigenschaften und macht es zu einer wertvollen Verbindung für verschiedene Anwendungen.

Eigenschaften

Molekularformel |

C13H14N8OS |

|---|---|

Molekulargewicht |

330.37 g/mol |

IUPAC-Name |

1-(tetrazolo[1,5-b]pyridazin-6-yl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |

InChI |

InChI=1S/C13H14N8OS/c22-12(15-13-14-5-8-23-13)9-3-6-20(7-4-9)11-2-1-10-16-18-19-21(10)17-11/h1-2,5,8-9H,3-4,6-7H2,(H,14,15,22) |

InChI-Schlüssel |

OJSRWRWAWQVBAO-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCC1C(=O)NC2=NC=CS2)C3=NN4C(=NN=N4)C=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-{[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12168654.png)

![5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12168662.png)

![N-(3-{[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]amino}-3-oxopropyl)pyrazine-2-carboxamide](/img/structure/B12168672.png)

![N,1-dicyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12168680.png)

![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide](/img/structure/B12168682.png)

![6-({[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid](/img/structure/B12168684.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(3,4,5-trifluorophenyl)acetamide](/img/structure/B12168701.png)

![Ethyl 4-{[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinolin-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12168712.png)

![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[2-(piperazin-1-yl)ethyl]pyrrolidine-2,3-dione](/img/structure/B12168717.png)

![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide](/img/structure/B12168718.png)

![N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B12168726.png)